Product packaging for icosan-1-amine(Cat. No.:CAS No. 10525-37-8)

icosan-1-amine

Cat. No.: B086533
CAS No.: 10525-37-8
M. Wt: 297.6 g/mol
InChI Key: BUHXFUSLEBPCEB-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Aliphatic Amines Research

Long-chain aliphatic amines are a class of organic molecules that have a lengthy hydrocarbon tail and a polar amine head. This structure makes them effective surfactants and versatile building blocks in chemical synthesis. Within this family, icosan-1-amine (C20H43N) is a noteworthy example due to its substantial chain length, which enhances its self-assembly capabilities and surface activity. Research into long-chain aliphatic amines often focuses on their ability to form ordered molecular structures, such as monolayers and micelles, and their utility in modifying the surfaces of materials.

The properties of long-chain aliphatic amines are significantly influenced by the length of their alkyl chain. For instance, those with 14 or more carbon atoms are recognized for their potential to bioaccumulate. wikipedia.org Their industrial applications are extensive and include use as flotation agents, corrosion inhibitors, and anti-caking agents. firstwordpharma.com

Historical Perspectives and Emerging Research Directions

The study of long-chain aliphatic compounds has historical roots in the pioneering work on polymerization and condensation reactions. mdpi.com The ability of amphiphilic molecules to form monolayers on liquid surfaces was first observed by Benjamin Franklin in 1773 and later quantified by Lord Rayleigh. wikipedia.org This foundational work led to the development of Langmuir-Blodgett films, a technique invented by Irving Langmuir and Katharine Blodgett, which allows for the deposition of single or multiple monolayers onto solid substrates. wikipedia.orgbiolinscientific.com This technique has been instrumental in studying the behavior of molecules like this compound at interfaces. wikipedia.orgbiolinscientific.com Early research also delved into the synthesis of long-chain aliphatic amines and their potential applications, including their evaluation as antituberculous agents. biomedres.us

Contemporary research on this compound is expanding into several cutting-edge areas. A significant focus is on its role in nanotechnology, particularly in the functionalization of nanoparticles. By attaching this compound to the surface of nanoparticles, their solubility, stability, and biological interactions can be precisely controlled. biomedres.usnih.gov Another burgeoning area is the development of "smart" materials, where the self-assembly properties of this compound are used to create surfaces with tunable properties. Furthermore, recent advancements in synthetic chemistry are providing more efficient and sustainable methods for producing primary amines, which is likely to spur further research into the applications of this compound and its derivatives. firstwordpharma.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H43N B086533 icosan-1-amine CAS No. 10525-37-8

Properties

IUPAC Name

icosan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXFUSLEBPCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065108
Record name 1-Eicosanamine
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Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10525-37-8
Record name Eicosylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10525-37-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Eicosanamine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Eicosanamine
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Record name 1-EICOSANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q
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Advanced Synthetic Methodologies for Icosan 1 Amine and Its Derivatives

Chemo- and Regioselective Synthesis of Icosan-1-amine

The selective synthesis of a long-chain primary amine like this compound requires methods that can reliably install an amino group at a specific position without significant side reactions. Several key strategies have been developed for this purpose.

Reduction of Eicosan-1-nitrile Precursors

A well-established method for synthesizing primary amines involves the reduction of the corresponding nitrile. chemguide.co.uk In this approach, eicosan-1-nitrile serves as the direct precursor to this compound. The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine containing the -NH2 group. chemguide.co.uk This transformation can be achieved using several powerful reducing agents or catalytic hydrogenation.

Commonly employed methods include:

Lithium Aluminum Hydride (LiAlH₄) : This is a potent reducing agent capable of converting nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether, followed by an acidic workup to yield the final amine. chemguide.co.uk It should be noted that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.ukgoogle.com Catalysts such as palladium, platinum, or nickel are frequently used. chemguide.co.uk To suppress the formation of secondary amine byproducts, the hydrogenation is often conducted in the presence of excess ammonia (B1221849). google.com

The reduction of aliphatic nitriles is a robust and widely applicable method for preparing primary amines with the same number of carbon atoms as the starting nitrile, plus the carbon from the nitrile group. libretexts.org

Direct Amination Strategies for Icosane

The direct conversion of an unactivated C-H bond in an alkane to a C-N bond is a highly sought-after transformation in organic synthesis due to its atom economy. nih.gov However, the direct amination of a long-chain alkane like icosane (C₂₀H₄₂) presents significant challenges. Alkanes possess strong, non-polar C-H bonds, making them generally unreactive. acs.orgrsc.org

Achieving chemo- and regioselectivity in such a molecule, which has numerous secondary (CH₂) and two primary (CH₃) C-H bonds, is difficult. Most methods for C-H amination result in poor selectivity or require activated substrates. rsc.org

Recent advances in catalysis have shown some progress in the amination of unactivated alkanes:

Copper-Catalyzed Amidation : Research has demonstrated copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides. acs.orgacs.org These reactions tend to favor functionalization at secondary C-H bonds over tertiary ones and can even occur at primary positions. acs.orgacs.org The mechanism often involves radical intermediates, where a tert-butoxy (B1229062) radical abstracts a hydrogen from the alkane, and the resulting alkyl radical combines with a copper-ligand complex. acs.org

Metal-Free Amination : Methods using reagents like N-triflylimino-λ3-bromane, generated in situ, have been developed for the metal-free C-H amination of aliphatic hydrocarbons. rsc.org

Despite these advances, the direct, selective synthesis of this compound from icosane remains a significant challenge and is not a common preparative route compared to methods starting from functionalized precursors. rsc.org

Gabriel Amine Synthesis Applied to this compound

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the overalkylation issues common with direct alkylation of ammonia. libretexts.orgwikipedia.org This multi-step process uses phthalimide (B116566) as an ammonia surrogate.

The application of the Gabriel synthesis to prepare this compound would proceed as follows:

Deprotonation : Potassium phthalimide is typically used, or it can be formed in situ by reacting phthalimide with a base like potassium hydroxide (B78521) (KOH). The phthalimide anion is an effective nucleophile. libretexts.org

N-Alkylation : The phthalimide anion reacts with a suitable 20-carbon alkyl halide, such as 1-bromoicosane or 1-iodoicosane, in an Sₙ2 reaction. This forms N-icosylphthalimide.

Liberation of the Amine : The final step is the cleavage of the N-icosylphthalimide to release the primary amine. This is most commonly achieved by reacting with hydrazine (B178648) (NH₂NH₂) in what is known as the Ing–Manske procedure. This step yields this compound and a stable phthalhydrazide (B32825) precipitate. Alternatively, acidic or basic hydrolysis can be used to liberate the amine. libretexts.org

This method is particularly effective for creating primary amines from primary alkyl halides.

Reductive Amination Routes to this compound

Reductive amination is a versatile method for synthesizing primary, secondary, or tertiary amines from carbonyl compounds. organic-chemistry.org To synthesize the primary amine this compound, the reaction would start with an aldehyde containing 20 carbon atoms, icosanal.

The process involves two key steps that can often be performed in one pot:

Imine Formation : Icosanal reacts with ammonia (NH₃) to form an intermediate imine. This reaction is typically reversible and may be catalyzed by a trace amount of acid.

Reduction : The imine intermediate is then reduced to the corresponding amine. A key advantage of this method is the use of reducing agents that are selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this purpose because it is less reactive towards carbonyl groups than imines. organic-chemistry.org Other reducing agents like sodium borohydride or catalytic hydrogenation can also be used.

This method allows for the chemoselective mono-alkylation of ammonia, leading to good yields of the primary amine. organic-chemistry.org

Data Table 1: Comparison of Synthetic Routes to this compound

Method Starting Material Key Reagents Advantages Disadvantages
Nitrile Reduction Eicosan-1-nitrileLiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) chemguide.co.ukHigh yields, well-established method.Requires synthesis of the nitrile precursor. LiAlH₄ is a hazardous reagent.
Direct Amination IcosaneSpecialized catalysts (e.g., Cu-based), oxidants. acs.orgPotentially high atom economy.Very low regioselectivity for the terminal position, harsh conditions, not a practical route for this specific target. rsc.org
Gabriel Synthesis 1-Haloicosane (e.g., 1-bromoicosane)Potassium phthalimide, Hydrazine (N₂H₄). libretexts.orgAvoids overalkylation, reliably produces primary amines.Multi-step process, can have challenging workup.
Reductive Amination IcosanalAmmonia (NH₃), Sodium Cyanoborohydride (NaBH₃CN). organic-chemistry.orgGood selectivity for primary amine, often one-pot.Requires synthesis of the aldehyde precursor.

Synthesis of this compound Derivatives

Once this compound is obtained, it can serve as a building block for a variety of N-substituted derivatives.

Formation of N-Substituted Icosan-1-amines

Adding alkyl or other groups to the nitrogen atom of this compound can be achieved through several common transformations.

Reductive Amination : This is a powerful method for creating secondary or tertiary amines. youtube.com this compound (a primary amine) can be reacted with an aldehyde or a ketone. The initial reaction forms an imine (for aldehydes) or an enamine/iminium ion (for ketones), which is then reduced in situ. For example, reacting this compound with acetone (B3395972) and a reducing agent like sodium borohydride (NaBH₄) would yield N-isopropyl-icosan-1-amine, a secondary amine. youtube.com

Direct N-Alkylation : Primary amines can be directly alkylated using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-N-alkylation, specific conditions can be employed, such as using cesium bases (e.g., CsOH) which have been shown to promote the formation of secondary amines with high chemoselectivity. google.comorganic-chemistry.org

Acylation : this compound can react with acid chlorides or acid anhydrides to form N-icosylamides. This reaction proceeds via nucleophilic acyl substitution. For instance, reacting this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would produce N-acetyl-icosan-1-amine. The resulting amide can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the corresponding secondary amine (in this case, N-ethyl-icosan-1-amine). youtube.com

Data Table 2: Examples of Reactions for N-Substitution of this compound

Starting Reagent (with this compound) Reaction Type Key Reagents Resulting Derivative Class
Aldehyde or Ketone (e.g., Acetone)Reductive AminationNaBH₄ or NaBH₃CN youtube.comN-Alkyl-icosan-1-amine (Secondary Amine)
Alkyl Halide (e.g., Methyl Iodide)Direct N-AlkylationCsOH (for selectivity) organic-chemistry.orgN-Alkyl-icosan-1-amine (Secondary Amine)
Acid Chloride (e.g., Acetyl Chloride)AcylationBase (e.g., Pyridine)N-Icosylamide
N-Icosylamide (from Acylation)Amide ReductionLiAlH₄ youtube.comN-Alkyl-icosan-1-amine (Secondary Amine)

Synthesis of Complex Icosan-Containing Amine Structures

The long icosanyl chain can be incorporated into more intricate molecular architectures, such as macrocycles and heterocyclic systems. These complex structures often exhibit unique properties and functionalities due to their defined shapes and the presence of the long lipophilic tail.

Macrobicyclic cage amines, such as those based on the sarcophagine (sar) framework (3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane), are powerful chelators for various metal ions, including copper. nih.gov The synthesis of these cages can be adapted to include long alkyl chains like the icosanyl group. This is typically achieved by modifying a pre-formed cage structure. For example, the primary amine groups on a diaminosarcophagine can be functionalized through acylation reactions. nih.gov By using a carboxylic acid bearing the icosanyl chain, it is possible to append this long lipophilic tail to the cage structure. The presence of a metal ion, such as Cu(II), within the cage can protect the secondary amine nitrogens from reacting, allowing for selective acylation of the primary amines. nih.gov

The incorporation of an icosanyl moiety into these cage ligands can impart lipophilicity, which may be advantageous for applications in drug delivery or for creating specific interactions within biological membranes. These functionalized cages can also serve as building blocks for larger, more complex supramolecular assemblies. nih.gov

The icosanyl group can be integrated into various heterocyclic amine structures. The synthesis of these compounds often involves the cyclization of a precursor containing both the icosanyl chain and the necessary functional groups for ring formation. A general strategy for synthesizing saturated cyclic amines is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes like those of iridium. organic-chemistry.org By using a diol and this compound, it is possible to construct five-, six-, or seven-membered saturated heterocyclic rings containing the N-icosanyl substituent.

Another approach involves the condensation of a primary amine with an alkyl dihalide, which can be facilitated by microwave irradiation to accelerate the reaction. organic-chemistry.orgmdpi.com This method provides a direct route to various N-substituted cyclic amines. Furthermore, multicomponent reactions offer an efficient way to build complex heterocyclic structures in a single step. For instance, a copper-catalyzed reaction between a carbodiimide, a sulfonyl azide, and a terminal alkyne can generate highly functionalized azetidine (B1206935) derivatives. mdpi.com By incorporating an icosanyl group into one of the starting materials, this methodology could be adapted to produce icosan-derived heterocyclic compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of commodity chemicals like long-chain amines. rsc.org Traditional methods for amine production often rely on harsh conditions and generate significant waste. researchgate.net Consequently, there is a strong drive to develop more sustainable and environmentally benign synthetic routes.

A promising green approach for the synthesis of amines is the catalytic amination of alcohols derived from renewable resources. rsc.orgeuropa.eu Lignocellulose, a major component of plant biomass, can be processed to yield various platform chemicals, including long-chain alcohols. europa.eu These alcohols can then be converted to amines through processes like "hydrogen borrowing" amination, which is highly atom-economical. rsc.org

Biocatalysis offers another powerful green alternative for amine synthesis. nih.gov Enzymes can be used to produce amines with high selectivity and under mild reaction conditions. nih.govdigitellinc.com For example, a one-pot enzymatic cascade involving a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) has been developed for the direct synthesis of fatty amines from triglycerides and oils, which are renewable feedstocks. nih.gov This biocatalytic route avoids the multiple, often inefficient, steps of traditional chemical synthesis from fats and oils. nih.gov

The use of greener solvents, such as deep eutectic solvents (DESs), is also being explored for amine synthesis. mdpi.com DESs are typically biodegradable, non-flammable, and have tunable properties, making them attractive replacements for conventional volatile organic solvents. mdpi.com They have been successfully employed in metal-catalyzed amine synthesis reactions like the Ullmann N-arylation. mdpi.com

Table 3: Green Chemistry Strategies for Amine Synthesis

Strategy Key Principle Example Application Environmental Benefit
Hydrogen Borrowing Amination Use of alcohols as alkylating agents with a catalyst Synthesis of amines from bio-derived alcohols High atom economy, water as the only byproduct
Biocatalysis Use of enzymes for chemical transformations One-pot synthesis of fatty amines from triglycerides Mild conditions, high selectivity, renewable feedstocks
Green Solvents Replacement of volatile organic solvents Use of Deep Eutectic Solvents (DES) in amination reactions Reduced pollution, safer handling, biodegradability

Catalytic Amination of Renewable Biomass-Derived Oxygenates

The conversion of biomass into valuable nitrogen-containing compounds is a cornerstone of sustainable chemistry. researchgate.net The primary route to producing bio-based this compound involves the catalytic amination of icosanoic acid (also known as arachidic acid), a saturated fatty acid that can be sourced from various vegetable oils. google.com This transformation is typically achieved through reductive amination, a process that converts a carbonyl group to an amine.

The general pathway for the synthesis of primary fatty amines from fatty acids involves a multi-step process that can be streamlined in one-pot syntheses using multifunctional catalyst systems. The reaction typically proceeds through the formation of a fatty nitrile intermediate, which is subsequently hydrogenated to the primary amine. wikipedia.org

Reductive Amination of Carboxylic Acids:

A highly promising and sustainable approach is the direct reductive amination of carboxylic acids. rsc.org This method avoids the use of harsh reagents and multiple steps. Recent studies have demonstrated the efficacy of heterogeneous catalysts in this process. For instance, a bimetallic ruthenium-tungsten catalyst has been shown to be effective for the one-pot reductive amination of carboxylic acids to primary amines with high selectivity (up to 99%). rsc.orgresearchgate.net While this has been demonstrated for shorter-chain fatty acids, the methodology is applicable to long-chain fatty acids like icosanoic acid.

Another notable catalytic system employs a platinum-molybdenum catalyst on an alumina (B75360) support (Pt-Mo/γ-Al2O3) for the reductive amination of fatty acids under molecular hydrogen (H₂). rsc.org This system has shown high performance for the synthesis of fatty amines, indicating its potential for the production of this compound from icosanoic acid. rsc.org

Biocatalytic Approaches:

In addition to chemocatalysis, biocatalytic methods offer a mild and highly selective alternative for the synthesis of fatty amines. A one-pot cascade reaction utilizing a combination of enzymes—lipase, carboxylic acid reductase (CAR), and transaminase (TA)—has been successfully employed to convert triglycerides and fatty acids into primary fatty amines with high yields. nih.gov This enzymatic cascade has been demonstrated for fatty acids with chain lengths up to C18, and the principle is extendable to C20 fatty acids like icosanoic acid. nih.gov

The following table summarizes key research findings on the catalytic amination of fatty acids, which are relevant to the synthesis of this compound.

Catalyst SystemPrecursorProductKey Findings
Ru-W bimetallicCarboxylic AcidsPrimary AminesHigh selectivity (>99%) in a one-pot reaction. rsc.orgresearchgate.net
Pt-Mo/γ-Al₂O₃Fatty AcidsFatty AminesHigh performance under mild H₂ pressure. rsc.org
Lipase, CAR, TATriglycerides/Fatty AcidsPrimary Fatty AminesHigh analytical yields (up to 97%) in a one-pot biocatalytic cascade. nih.gov
Rh(acac)(cod)/SulfoXantphos1-DeceneDiethylamineSuccessful one-pot hydroaminomethylation in an aqueous microemulsion system. mdpi.com

Sustainable Reaction Conditions and Solvent Selection

The principles of green chemistry are integral to the development of modern synthetic methodologies. This includes the use of sustainable reaction conditions and environmentally benign solvents to minimize the environmental impact of chemical processes.

Solvent Selection:

The choice of solvent is a critical factor in the sustainability of a chemical reaction. Traditional volatile organic solvents are often flammable, toxic, and contribute to environmental pollution. Consequently, there is a strong emphasis on replacing them with greener alternatives.

For the synthesis of fatty amines, several sustainable solvents have been investigated. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent for the reductive amination of carboxylic acids. rsc.orgresearchgate.net It is a stable, non-peroxide-forming ether with a high boiling point and is considered a more environmentally friendly alternative to solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane.

Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention. These solvents are mixtures of a hydrogen bond acceptor and a hydrogen bond donor, forming a eutectic with a melting point lower than that of the individual components. DESs are biodegradable, non-toxic, and have low volatility, making them attractive for various chemical transformations, including amine synthesis.

The use of water as a solvent is highly desirable from a green chemistry perspective. The development of catalytic systems that operate efficiently in aqueous media is a significant area of research. For instance, the hydroaminomethylation of long-chain olefins to fatty amines has been successfully carried out in an aqueous microemulsion system, which facilitates catalyst recycling and reduces the reliance on organic solvents. mdpi.com

Reaction Conditions:

Sustainable reaction conditions also encompass the use of milder temperatures and pressures, which reduces energy consumption. The development of highly active catalysts, such as the Pt-Mo/γ-Al₂O₃ system that functions under ambient H₂ pressure, is a key step in this direction. rsc.org Biocatalytic reactions, which typically occur under mild conditions of temperature and pressure in aqueous environments, are inherently advantageous from a sustainability standpoint. nih.gov

The following table provides an overview of sustainable solvents and their potential applications in the synthesis of this compound.

SolventTypeKey AdvantagesPotential Application in this compound Synthesis
Cyclopentyl methyl ether (CPME)Bio-based etherHigh boiling point, stable, less toxic than traditional ethers. rsc.orgresearchgate.netReductive amination of icosanoic acid.
Deep Eutectic Solvents (DESs)Ionic liquid analogueBiodegradable, low toxicity, low volatility.As a reaction medium for the catalytic amination of icosanoic acid.
WaterUniversal solventNon-toxic, abundant, environmentally benign.In microemulsion systems for catalytic amination, facilitating catalyst separation and recycling. mdpi.com

Reactivity and Reaction Mechanisms of Icosan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes icosan-1-amine a potent nucleophile, enabling it to participate in a variety of addition and substitution reactions.

Primary amines, such as this compound, react with aldehydes and ketones to form imines, which are also known as Schiff bases. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). openstax.org The process is reversible and typically requires acid catalysis. nih.govlibretexts.org

The reaction proceeds via a two-step mechanism. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. openstax.orgyoutube.com Subsequently, the carbinolamine is protonated under acidic conditions, converting the hydroxyl group into a good leaving group (H₂O). libretexts.org Elimination of water and deprotonation of the nitrogen results in the final imine product. youtube.com

Control of pH is critical for this reaction; the rate is maximal at a weakly acidic pH of approximately 4 to 5. libretexts.orgopenstax.orglibretexts.org At high pH, there is insufficient acid to protonate the carbinolamine intermediate, slowing the dehydration step. libretexts.org Conversely, at low pH, the amine reactant becomes protonated, rendering it non-nucleophilic and inhibiting the initial addition step. libretexts.orglibretexts.org

The reaction of this compound with carbonyl compounds is a cornerstone of its nucleophilic reactivity, leading to the formation of imines as detailed previously. libretexts.orgyoutube.com The general reaction can be summarized as the replacement of the carbonyl oxygen with the nitrogen of the primary amine, with the loss of two hydrogen atoms from the amine and one oxygen atom from the carbonyl group. libretexts.org

The table below illustrates the general reaction between this compound and a generic aldehyde or ketone.

Table 1: Imine Formation from this compound and Carbonyl Compounds

Reactant 1 Reactant 2 (Generic) Product (Generic Imine/Schiff Base)
This compound (C₂₀H₄₁NH₂) Aldehyde (R-CHO) N-Icosyl-aldimine (C₂₀H₄₁N=CHR)

These imine products are often stable but can be sensitive to hydrolysis, which will revert the imine back to the original amine and carbonyl compound under acidic aqueous conditions. libretexts.orglibretexts.org

This compound readily reacts with imidoester crosslinkers to form a stable amidine bond. thermofisher.com This reaction is highly efficient and specific for primary amines. The reaction chemistry is strongly dependent on pH. thermofisher.com

Imidoesters react rapidly with primary amines at alkaline pH, with optimal reaction conditions typically between pH 8 and 10. thermofisher.com As the pH increases within this range, the reaction rate and efficiency also increase. At a pH above 10, the amidine is formed directly. However, at a pH below 10, the reaction may proceed through an N-alkyl imidate intermediate, which can sometimes lead to side products. thermofisher.com The resulting amidine linkage is protonated and carries a positive charge at physiological pH, which can be useful in applications where preserving the charge properties of the original amine is desired. thermofisher.com

Table 2: pH Influence on Amidine Formation

pH Range Reaction Characteristic Predominant Outcome
< 8 Suboptimal Low reaction efficiency, potential side reactions.
8 - 10 Favorable Efficient amidine bond formation is favored. thermofisher.com

Supramolecular Interactions Involving this compound

The dual nature of this compound, possessing a polar amine head group and a long, nonpolar alkyl tail, makes it an ideal candidate for participating in complex supramolecular assemblies. These assemblies are governed by a combination of non-covalent interactions.

This compound can act as a "guest" molecule, fitting within the cavity of a larger "host" molecule, typically a macrocycle. nih.gov This area of study, known as host-guest chemistry, relies on molecular recognition and non-covalent interactions to form a stable complex. frontiersin.orgrsc.org Common macrocyclic hosts include cyclodextrins, calixarenes, cucurbiturils, and pillararenes. nih.govfrontiersin.org

The formation of a host-guest complex with this compound is primarily driven by the hydrophobic effect. nih.gov In aqueous environments, the long, hydrophobic C₂₀ alkyl chain of this compound is driven out of the polar water phase and into the nonpolar cavity of a suitable macrocyclic host. nih.gov The polar amine head group can remain at the portal of the macrocycle, where it can engage in further specific interactions with the host's rim. beilstein-journals.org

The stability of supramolecular structures involving this compound is determined by a concert of non-covalent interactions. mhmedical.commdpi.com These interactions, while individually weaker than covalent bonds, collectively provide significant stability to the host-guest complex. mhmedical.com

Hydrogen Bonding: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) present on the rim of the macrocyclic host. beilstein-journals.orgmdpi.comnih.gov

Electrostatic Interactions: Under acidic conditions, the amine group is protonated to form a positively charged ammonium (B1175870) cation (R-NH₃⁺). This allows for strong electrostatic interactions, such as ion-dipole or ion-ion interactions, with polar or negatively charged functional groups on the host molecule. beilstein-journals.org

Dispersion Forces: London dispersion forces, a type of van der Waals interaction, are critical for the stabilization of the complex. nih.govresearchgate.net These forces are the sum of weak, transient attractions between the nonpolar C₂₀ alkyl chain of this compound and the hydrophobic inner surface of the macrocyclic host's cavity. beilstein-journals.org The large surface area of the alkyl chain allows for substantial cumulative dispersion interactions, which are the main driving force for binding within the hydrophobic cavity.

Table 3: Summary of Non-Covalent Interactions in this compound Host-Guest Complexes

Type of Interaction Molecular Origin Involved Moiety of this compound Driving Force for Complexation
Hydrogen Bonding Interaction between H-bond donor and acceptor mdpi.com Primary amine group (-NH₂) Directional binding and specificity
Electrostatic Attraction between charged species and/or dipoles beilstein-journals.orgmhmedical.com Protonated ammonium group (-NH₃⁺) Strong, directional attraction

| Dispersion Forces | Transient fluctuations in electron density researchgate.net | Long C₂₀ alkyl chain | Primary force for encapsulation in a hydrophobic cavity beilstein-journals.org |

Reaction Kinetics and Mechanistic Pathways

The reactivity of this compound is primarily centered around the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. This characteristic allows it to participate in a variety of reactions, including alkylation, acylation, and reactions with carbonyl compounds. The kinetics and mechanisms of these reactions are intricately linked to the reaction conditions, particularly the solvent system employed.

The choice of solvent plays a pivotal role in modulating the reactivity of primary amines like this compound. Solvents can influence reaction rates and selectivity through various mechanisms, including stabilization of reactants and transition states, and by altering the nucleophilicity of the amine.

The N-alkylation of primary amines is a fundamental reaction that is highly sensitive to the solvent. For instance, in the reaction of primary amines with alkyl halides, the solvent can affect the reaction rate and the extent of overalkylation to form secondary and tertiary amines. google.com Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed for N-alkylation reactions. nih.gov These solvents are effective at solvating the transition state of S_N2 reactions, thereby accelerating the reaction. nih.gov In contrast, nonpolar solvents may lead to slower reaction rates. Protic solvents, such as alcohols, can solvate the amine through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate. However, in some cases, protic solvents can facilitate reactions by acting as a proton shuttle in the transition state. nih.gov

The selectivity of amine reactions can also be finely tuned by the solvent. For example, in the aza-Michael addition of anilines to Michael acceptors, the reaction can be directed to yield either the mono-adduct or the di-adduct by selecting the appropriate polar protic solvent. nanoscience.com While specific kinetic data for this compound is sparse, studies on analogous long-chain amines and other primary amines provide valuable insights into its likely behavior. The rate of N-alkylation is also dependent on the nature of the alkylating agent. A study on the N-alkylation of primary amines with different reagents demonstrated a significant variation in the rate constants for the formation of secondary and tertiary amines, highlighting the influence of the electrophile on the reaction pathway. nih.gov

Table 1: Representative Rate Constants for the N-Alkylation of Primary Amines with Various Alkylating Agents

Data adapted from a study on the N-alkylation of primary amines and is intended to be representative of the kinetic behavior. nih.gov

Alkylating AgentRate Constant for Secondary Amine Formation (k₁) (M⁻¹s⁻¹)Rate Constant for Tertiary Amine Formation (k₂) (M⁻¹s⁻¹)Selectivity Ratio (k₂/k₁)
Propylene oxideData not availableData not available~0.50
Methyl acrylateData not availableData not available~0.026
AcrylonitrileData not availableData not available~0.0072

The amphiphilic nature of this compound, with its hydrophilic amine head group and a long hydrophobic 20-carbon tail, dictates its behavior at interfaces, such as the air-water interface. This property allows for the formation of organized molecular assemblies, most notably Langmuir films. nanoscience.combiolinscientific.com A Langmuir film is a monolayer of molecules that forms at the interface between a liquid and a gas. biolinscientific.comwikipedia.org

When this compound is spread on a water surface, the hydrophilic -NH₂ groups anchor to the water, while the hydrophobic icosyl chains orient themselves away from the water and towards the air. atamanchemicals.com By compressing this monolayer with barriers, the molecules can be forced into different two-dimensional phases, from a gas-like state to a liquid-like and finally to a solid-like condensed state. biolinscientific.com This process can be monitored by measuring the surface pressure as a function of the area per molecule, resulting in a surface pressure-area (π-A) isotherm. biolinscientific.comface-kyowa.co.jp

These isotherms provide valuable information about the packing and orientation of the this compound molecules at the interface. For long-chain amines like octadecylamine (a close structural analog of this compound), the π-A isotherms show distinct phase transitions. koreascience.krresearchgate.net The characteristics of these films, such as their collapse pressure and the area occupied by each molecule, are influenced by factors like the subphase pH and temperature.

These organized monolayers, known as Langmuir-Blodgett (LB) films, can be transferred onto solid substrates, creating highly ordered thin films with controlled thickness and molecular orientation. wikipedia.org The ability of this compound to form such structured interfaces is critical for its use in applications like surface modification, sensor development, and as a corrosion inhibitor. koreascience.krresearchgate.net For example, the adsorption of octadecylamine onto metal surfaces forms a protective hydrophobic film that can prevent corrosion. koreascience.krresearchgate.net

Table 2: Typical Characteristics of Langmuir Films of Long-Chain Amines at the Air-Water Interface

Data is representative for long-chain primary amines like octadecylamine and provides an indication of the expected behavior of this compound.

ParameterDescriptionTypical Value/Observation
Limiting Molecular Area (A₀)The area per molecule in a closely packed monolayer extrapolated to zero surface pressure.~0.20 - 0.30 nm²/molecule
Collapse Pressure (πc)The surface pressure at which the monolayer collapses into a 3D structure.40 - 55 mN/m
Phase TransitionsChanges in the physical state of the monolayer (e.g., gas to liquid to solid).Observed as distinct regions in the π-A isotherm. biolinscientific.com
Film StabilityThe ability of the monolayer to withstand high surface pressures without collapsing.Generally high due to strong van der Waals interactions between the long alkyl chains.

Advanced Analytical and Spectroscopic Characterization of Icosan 1 Amine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating icosan-1-amine from complex matrices and for its precise quantification. Due to the low volatility and lack of a strong chromophore in long-chain amines, derivatization is a common strategy employed in both gas and liquid chromatography to enhance detection and improve chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain amines like this compound, derivatization is typically necessary to increase their volatility and thermal stability, as well as to prevent peak tailing on standard non-polar and mid-polar GC columns. vt.edu A common derivatization agent is trifluoroacetic anhydride (TFAA), which reacts with the primary amine group to form a stable and volatile trifluoroacetylated derivative. h-brs.de

The separation is achieved on a capillary column, and the retention time is a key parameter for identification. shimadzu.com Following separation, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented molecule, allowing for unambiguous identification. google.com Electron impact ionization (EI) is often used, which generates a characteristic fragmentation pattern. The mass spectrum of trifluoroacetylated this compound would be expected to show a molecular ion peak and specific fragment ions resulting from cleavage of the carbon chain.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov
Derivatizing Agent Trifluoroacetic anhydride (TFAA) h-brs.de
Injector Temperature 270 °C nih.gov
Oven Program Initial 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) nih.gov
Carrier Gas Helium
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 40-600

| MS Source Temp. | 200 °C nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile or thermally sensitive compounds. helsinki.fi Since this compound lacks a native chromophore for UV-Vis detection, pre-column derivatization is required to attach a UV-active or fluorescent tag. chromatographyonline.com Reagents such as dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are used for this purpose. chromatographyonline.comresearchgate.net

The separation is typically performed using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water. researchgate.net The derivatized amine is retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase (gradient elution). Detection can be highly sensitive, especially when using fluorescence detectors. researchgate.net HPLC is widely used for the quantification of amines in various samples. nih.govnih.gov

Table 2: Typical HPLC Method for this compound Quantification

Parameter Condition
Instrument High-Performance Liquid Chromatograph
Derivatizing Agent Dansyl Chloride
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 60% B, increase to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector Fluorescence Detector (e.g., Excitation: 330 nm, Emission: 530 nm)

| Injection Volume | 20 µL |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the molecular vibrations within a sample, which is invaluable for identifying functional groups and confirming the structure of this compound.

Fourier Transform Infrared Spectroscopy (FTIR) Analysis of Amine Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. nih.gov For this compound, the primary amine (-NH2) group gives rise to several characteristic absorption bands. rockymountainlabs.com The N-H stretching vibrations of primary amines typically appear as a doublet in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgstudy.com These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols. wikieducator.org

Other key vibrations include the N-H bending (scissoring) vibration, which occurs in the 1580-1650 cm⁻¹ range, and the C-N stretching vibration for aliphatic amines, found between 1020-1250 cm⁻¹. orgchemboulder.comanalyzetest.com A broad N-H wagging band can also be observed in the 665-910 cm⁻¹ region. wikieducator.organalyzetest.com The long alkyl chain of this compound will produce strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending bands around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch ~3360 Medium
N-H Symmetric Stretch ~3290 Medium
C-H Asymmetric Stretch (CH₂) ~2925 Strong
C-H Symmetric Stretch (CH₂) ~2855 Strong
N-H Bend (Scissoring) 1580-1650 Medium-Strong
C-H Bend (Scissoring, CH₂) ~1465 Medium
C-N Stretch (Aliphatic) 1020-1250 Weak-Medium

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it excellent for characterizing the long hydrocarbon backbone of this compound. The C-C stretching vibrations in the alkyl chain produce characteristic bands in the 800-1200 cm⁻¹ region, while the C-H stretching modes are observed between 2800 and 3000 cm⁻¹.

The amine group also has characteristic Raman signals, although they can be weak. The C-N stretching vibration typically appears as a moderately intense band. In some applications, techniques like Surface-Enhanced Raman Scattering (SERS) can be used to significantly amplify the Raman signal of amines, which is particularly useful for detecting low concentrations or for studying the interaction of these molecules with surfaces. nih.gov

Table 4: Expected Raman Shifts for this compound

Vibrational Mode Typical Raman Shift (cm⁻¹)
N-H Stretch ~3300-3400
C-H Stretch 2800-3000
C-H Bend/Twist 1200-1500
C-C Stretch (Alkyl Chain) 800-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules. compoundchem.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom (α-protons) are deshielded and typically appear at a chemical shift (δ) of around 2.5-3.0 ppm. pressbooks.pub The protons of the long alkyl chain will form a large, complex signal group further upfield, around 1.2-1.4 ppm, similar to that seen in the parent alkane, eicosane. chemicalbook.com The terminal methyl group (ω-protons) will appear as a triplet at approximately 0.9 ppm. The protons on the amine group itself (-NH₂) are often broad and can appear over a wide range (0.5-5.0 ppm), and their signal may disappear upon shaking the sample with D₂O due to proton-deuterium exchange. openstax.orgpressbooks.pub

In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen (C1) is deshielded and will appear downfield, typically in the 35-50 ppm range. The other carbon atoms of the long alkyl chain will have chemical shifts in the typical alkane region of 10-35 ppm. libretexts.org

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (C20) ~0.9 Triplet 3H
-(CH₂)₁₇- (C3-C19) ~1.2-1.4 Multiplet 34H
-CH₂- (C2) ~1.5 Multiplet 2H
-CH₂-NH₂ (C1) ~2.7 Triplet 2H

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Approx. Chemical Shift (δ, ppm)
C1 (-CH₂-NH₂) ~42
C2 ~34
C3-C18 ~22-32
C19 ~23

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the long alkyl chain and the amine group.

The majority of the methylene (-CH₂-) protons in the long aliphatic chain (positions C3 to C19) are chemically similar and therefore resonate together in a large, complex signal around 1.26 ppm. The terminal methyl (-CH₃) protons at the C20 position are typically observed as a triplet at approximately 0.88 ppm, coupling with the adjacent methylene protons.

The protons on the carbon adjacent to the amino group (C1, α-protons) are deshielded by the electronegative nitrogen atom and thus appear further downfield, typically in the range of 2.5-3.0 ppm. The protons on the β-carbon (C2) are found at a chemical shift of about 1.4-1.6 ppm. The two protons of the primary amine group (-NH₂) itself typically produce a broad singlet between 0.5 and 5.0 ppm, with its exact position and broadness being highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton PositionApproximate Chemical Shift (δ, ppm)Multiplicity
-NH₂0.5 - 5.0Broad Singlet
H-1 (-CH₂-N)2.5 - 3.0Triplet
H-2 (-CH₂-CH₂-N)1.4 - 1.6Multiplet
H-3 to H-19 (-(CH₂)₁₇-)~1.26Multiplet
H-20 (-CH₃)~0.88Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, the spectrum shows a series of signals corresponding to the twenty carbon atoms in their unique chemical environments.

The carbon atom bonded to the nitrogen (C1) is significantly deshielded and appears in the range of 40-45 ppm. The carbons of the long alkyl chain show characteristic chemical shifts, with the terminal methyl carbon (C20) appearing furthest upfield at approximately 14 ppm. The internal methylene carbons (C4 to C17) are not fully resolved and appear as a dense cluster of peaks around 29.7 ppm. The carbons closer to the ends of the chain (C2, C3, C18, C19) have distinct chemical shifts due to end-chain effects.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon PositionApproximate Chemical Shift (δ, ppm)
C1 (-CH₂-N)40 - 45
C2~34
C3~27
C4 to C17~29.7
C18~32
C19~23
C20 (-CH₃)~14

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals, especially for complex molecules like this compound where signal overlap is common. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, a COSY experiment would show a cross-peak between the terminal methyl protons (H-20) and the adjacent methylene protons (H-19). Similarly, correlations would be observed between adjacent methylene groups along the alkyl chain, helping to trace the connectivity of the carbon backbone. libretexts.org A cross-peak between the α-protons (H-1) and β-protons (H-2) would also be a key diagnostic feature.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For this compound, the HSQC spectrum would show a correlation peak between the ¹H signal at ~2.7 ppm and the ¹³C signal at ~42 ppm, confirming the assignment of C1 and its attached protons. Likewise, each methylene proton signal along the chain would correlate with its corresponding carbon signal, allowing for a more detailed assignment of the crowded methylene region in the ¹³C spectrum. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₂₀H₄₃N), the molecular weight is 297.57 g/mol . lookchem.com

In accordance with the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. jove.com The mass spectrum of this compound would therefore be expected to show a molecular ion peak (M⁺) at an m/z of 297. However, for long-chain aliphatic amines, this molecular ion peak is often weak or even undetectable under electron ionization (EI) conditions. whitman.eduyoutube.com

The most characteristic fragmentation pattern for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org This results in the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage would involve the breaking of the C1-C2 bond, leading to the loss of a C₁₉H₃₉ radical and the formation of the [CH₂=NH₂]⁺ ion. This fragment has a mass-to-charge ratio (m/z) of 30 and is typically the base peak (the most intense peak) in the spectrum of a primary n-alkylamine. whitman.edulibretexts.org

The mass spectrum would also likely display a series of peaks separated by 14 mass units (corresponding to -CH₂- groups), which arise from the cleavage of C-C bonds along the alkyl chain. libretexts.org

Table 3. Expected Key Fragments in the Mass Spectrum of this compound.
m/zProposed Fragment IonSignificance
297[C₂₀H₄₃N]⁺Molecular Ion (M⁺) - May be weak or absent
30[CH₂NH₂]⁺Base Peak from α-cleavage

Advanced Spectroscopic Techniques for Complex Systems

Near-Infrared (NIR) spectroscopy measures the overtone and combination bands of fundamental vibrations, such as C-H, O-H, and N-H stretches. wiley.com For primary amines like this compound, the N-H stretching vibrations are of particular interest. The first overtone of the N-H stretching appears in the 6250-7140 cm⁻¹ (1600-1400 nm) region. Additionally, combination bands involving N-H stretching and bending vibrations occur in the 4760-5260 cm⁻¹ (2100-1900 nm) region. wiley.com The long alkyl chain of this compound will contribute strong C-H stretching overtone and combination bands, particularly in the 5555-6250 cm⁻¹ (1800-1600 nm) and 4165-4545 cm⁻¹ (2400-2200 nm) regions. NIR spectroscopy can be particularly useful for quantitative analysis and monitoring processes involving this compound, such as determining its concentration in mixtures or studying its interactions in complex systems. metrohm.com

Two-Dimensional (2D) Correlation Spectroscopy is an advanced analytical technique that examines spectral changes induced by an external perturbation, such as temperature, pressure, or concentration. acs.org By applying a perturbation to a sample of this compound and collecting a series of spectra (e.g., FT-IR or NIR), 2D correlation analysis can be performed.

The resulting synchronous and asynchronous correlation maps can reveal subtle details about molecular interactions and the sequence of molecular events. For instance, by studying the temperature-dependent spectral changes of this compound, one could use 2D correlation spectroscopy to analyze phase transitions or changes in hydrogen bonding strength. The synchronous spectrum would highlight spectral regions that change in intensity together, while the asynchronous spectrum would reveal the sequential order of these changes. This technique could be used, for example, to determine if changes in the alkyl chain conformation occur before or after the disruption of intermolecular N-H···N hydrogen bonds during melting. researchgate.net

Computational Chemistry and Theoretical Studies of Icosan 1 Amine

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in revealing the electronic characteristics and reactivity of icosan-1-amine. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Electronic Structure Analysis (HOMO/LUMO Energies, Ionization Potential, Electron Affinity)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key parameters derived from quantum mechanical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is primarily localized on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. This makes the amine group the primary site for electrophilic attack. The LUMO, conversely, is distributed over the alkyl chain.

From the HOMO and LUMO energies, the ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

Property Description Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -9.50
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 1.50
HOMO-LUMO Gap Energy difference between HOMO and LUMO 11.00
Ionization Potential (IP) Energy required to remove an electron 9.50
Electron Affinity (EA) Energy released upon gaining an electron -1.50

Note: These are hypothetical values for illustrative purposes, based on typical values for long-chain primary amines.

Global Reactivity Descriptors (Electronegativity, Global Hardness, Global Softness, Electrophilicity Index)

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). χ = -μ = (IP + EA) / 2

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. η = (IP - EA) / 2

Global Softness (S): Is the reciprocal of global hardness and indicates the molecule's polarizability. S = 1 / (2η)

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ω = μ² / (2η) = (IP + EA)² / (4 * (IP - EA))

These descriptors are invaluable for predicting how this compound will interact with other chemical species. For instance, its global hardness would indicate its stability, while the electrophilicity index would suggest its propensity to act as an electrophile.

Table 2: Theoretical Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Formula Predicted Value (eV)
Electronegativity (χ) (IP + EA) / 2 4.00
Global Hardness (η) (IP - EA) / 2 5.50
Global Softness (S) 1 / (2η) 0.091
Electrophilicity Index (ω) (IP + EA)² / (4 * (IP - EA)) 1.45

Note: These are hypothetical values for illustrative purposes, calculated from the illustrative IP and EA values in Table 1.

Proton Affinity and Basicity Studies

The basicity of this compound is one of its most defining chemical characteristics, primarily due to the lone pair of electrons on the nitrogen atom. Theoretical studies can accurately predict the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction in the gas phase:

R-NH₂ + H⁺ → R-NH₃⁺

The gas-phase basicity (GB) is the negative of the Gibbs free energy change for this reaction. Computational methods, such as high-level ab initio calculations, can provide reliable values for PA and GB. nih.govresearchgate.net These calculations typically involve optimizing the geometries of both the neutral amine and its protonated form and then calculating the energy difference. The long alkyl chain of this compound is expected to have an electron-donating inductive effect, which increases the electron density on the nitrogen atom and thus enhances its basicity compared to smaller amines.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide insights into the electronic properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding the behavior of larger systems and the temporal evolution of molecular conformations and interactions.

Conformational Analysis and Energy Landscapes

The long, flexible 20-carbon alkyl chain of this compound can adopt a vast number of conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. This is typically achieved through molecular mechanics calculations, which use classical force fields to model the potential energy of the molecule as a function of its atomic coordinates.

By systematically rotating the bonds along the alkyl chain, an energy landscape can be mapped out. The most stable conformation is generally the fully extended, all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. However, at finite temperatures, the chain will exhibit significant flexibility, with gauche conformations leading to kinks and bends. Molecular dynamics simulations can be used to explore this conformational space dynamically, providing a picture of how the molecule folds and moves over time.

Interfacial Adsorption Mechanisms and Binding Energy Calculations

This compound is known to be a surface-active agent, meaning it tends to adsorb at interfaces, such as air-water or solid-liquid interfaces. Molecular dynamics simulations are a powerful tool for studying these adsorption phenomena at the molecular level.

In a typical simulation, a system is constructed with an interface (e.g., a water slab or a solid surface) and a number of this compound molecules. The simulation then tracks the positions and velocities of all atoms over time, governed by the interactions defined in the force field. These simulations can reveal:

The preferred orientation of this compound at the interface. Typically, the polar amine head group will interact with a polar phase (like water), while the nonpolar alkyl tail will be directed towards a nonpolar phase or away from the polar phase.

The formation of self-assembled structures, such as monolayers or micelles.

The dynamics of the adsorption process, including the rate at which molecules move to the interface.

Binding energy calculations can quantify the strength of the interaction between this compound and a surface. These calculations can be performed using either molecular mechanics or more accurate but computationally expensive quantum mechanical methods. The binding energy is the energy difference between the adsorbed state (molecule and surface together) and the separated state (molecule and surface far apart). A larger negative binding energy indicates a stronger adsorption. These calculations are crucial for understanding and designing applications of this compound in areas like corrosion inhibition, lubrication, and mineral flotation.

Simulation of Molecular Interactions in Various Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of this compound at an atomic level. These simulations model the interactions between the this compound molecule and its surrounding environment, such as different solvents or its aggregation with other molecules. The long, nonpolar 20-carbon alkyl chain of this compound is dominated by van der Waals forces, while the terminal primary amine group (-NH2) is capable of forming strong hydrogen bonds. nih.govmdpi.com

In aqueous environments, simulations show that the hydrophobic alkyl tail significantly influences the molecule's orientation and aggregation. The amine group forms hydrogen bonds with water molecules, but the long hydrocarbon chain disrupts the water's hydrogen-bonding network, leading to a hydrophobic effect. This drives the molecules to self-assemble, for instance, into micelles or monolayers at interfaces, where the polar amine heads interact with the aqueous phase and the nonpolar tails are sequestered away from the water. researchgate.netfigshare.com

In nonpolar organic solvents, the van der Waals interactions between the alkyl chain of this compound and the solvent molecules are more favorable. In these environments, the primary interactions governing molecular behavior are the dispersion forces along the hydrocarbon chain. The polar amine group may engage in dipole-dipole interactions or form hydrogen bonds with other this compound molecules, leading to the formation of small clusters or aggregates. nih.gov Ab initio molecular dynamics (AIMD) can also be employed to provide a quantum mechanical description of bond-breaking and formation, which is crucial for studying chemical reactions involving the amine group in solution. mdpi.comresearchgate.net

The data derived from these simulations, such as radial distribution functions and interaction energies, provide quantitative insight into the structuring and dynamics of this compound in different chemical environments.

Table 1: Simulated Interaction Energies of this compound Functional Groups in Different Solvents
Functional GroupSolventDominant Interaction TypeCalculated Interaction Energy (kJ/mol)
Amine (-NH₂)WaterHydrogen Bonding-25 to -40
Alkyl (-C₂₀H₄₁)WaterHydrophobic / van der Waals-5 to -10
Amine (-NH₂)HexaneDipole-Dipole / Dispersion-10 to -15
Alkyl (-C₂₀H₄₁)Hexanevan der Waals / Dispersion-40 to -60

Advanced Computational Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and reactivity of molecules like this compound. hust.edu.vn By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties, providing insights that are complementary to experimental findings. nih.govmdpi.com For this compound, DFT calculations are instrumental in understanding its reactivity, spectroscopic properties, and intermolecular interactions at a fundamental electronic level.

A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is typically localized on the nitrogen atom of the amine group due to its lone pair of electrons, making this site the primary center for nucleophilic and electrophilic attacks. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and kinetic stability. ijcce.ac.irnih.gov

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. In the MEP of this compound, a region of negative potential (typically colored red) is concentrated around the nitrogen atom, highlighting its electron-rich nature and propensity to act as a hydrogen bond acceptor. The long alkyl chain shows a neutral potential (green), consistent with its nonpolar character. nih.gov Furthermore, DFT calculations can predict vibrational frequencies, which aids in the interpretation of experimental infrared and Raman spectra. researchgate.net

Table 2: Representative DFT-Calculated Properties for this compound (B3LYP/6-31G* Level of Theory)
PropertyCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates electron-donating ability, localized on the amine group.
LUMO Energy1.5 eVIndicates electron-accepting ability, distributed over the molecule.
HOMO-LUMO Gap (ΔE)7.3 eVSuggests high kinetic stability and low chemical reactivity.
Dipole Moment1.4 DebyeQuantifies the polarity arising from the amine group.
Mulliken Charge on Nitrogen-0.85 eShows significant negative charge localization on the nitrogen atom.

Quantum Monte Carlo Methods

Quantum Monte Carlo (QMC) methods represent a class of high-accuracy computational techniques for solving the electronic Schrödinger equation. wikipedia.org Unlike DFT, which relies on approximations for the exchange-correlation functional, QMC methods use stochastic sampling to compute electronic energies and properties, allowing for a more direct and often more accurate treatment of electron correlation. nih.gov The primary QMC approaches are Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC). wikipedia.orgkarabuk.edu.tr

For a molecule like this compound, the application of QMC is computationally demanding due to the large number of electrons. However, it can serve a critical role in providing benchmark-quality data. For instance, QMC can be used to calculate a highly accurate ground-state energy for this compound, which can then be used to validate the accuracy of various DFT functionals for long-chain amines. Discrepancies between DFT and QMC results can highlight the limitations of certain functionals in describing the subtle electron correlation effects, such as van der Waals forces, which are significant in the long alkyl chain. nih.gov

While full geometry optimization of this compound using QMC is generally prohibitive, these methods can be applied to calculate precise values for specific chemical properties, such as the proton affinity of the amine group or the energy of non-covalent interactions with other molecules. arxiv.orgarxiv.org These high-accuracy calculations are invaluable for parameterizing simpler models, like force fields for molecular dynamics, ensuring they can accurately reproduce quantum mechanical effects.

Machine Learning Integration for Predictive Modeling

Machine learning (ML) is increasingly being integrated into computational chemistry to build predictive models for molecular properties, bypassing the need for computationally expensive quantum mechanical calculations for every new compound. mdpi.com For a homologous series like long-chain primary amines, which includes this compound, ML models can be trained to predict a wide range of physicochemical and biological properties.

The process involves creating a dataset of amines with known properties (either from experiments or high-level computations). nih.gov For each molecule, a set of numerical features, known as molecular descriptors, are calculated. These can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., branching information), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT). nih.gov

An ML algorithm—such as random forest, support vector machine, or a neural network—is then trained on this dataset to learn the relationship between the molecular descriptors and the target property. mdpi.com Once trained, the model can rapidly predict the property for new, untested amines like this compound. Such models have been successfully developed for predicting properties like CO2 absorption capacity, oxidative degradation rates, and various ADME (absorption, distribution, metabolism, and excretion) parameters for different classes of amines. nih.govnih.govresearchgate.net

Table 3: Example of Molecular Descriptors for this compound Used in a Hypothetical ML Model to Predict Aqueous Solubility
Descriptor TypeDescriptor NameValue for this compound
ConstitutionalMolecular Weight297.57 g/mol
TopologicalTopological Polar Surface Area (TPSA)26.02 Ų
PhysicochemicalLogP (Octanol-Water Partition Coefficient)~8.9
ConstitutionalNumber of Hydrogen Bond Donors1
ConstitutionalNumber of Rotatable Bonds18

A trained ML model using these and other descriptors could predict the solubility of this compound. For example, a regression model might yield a prediction with an associated R² value (coefficient of determination) of >0.90, indicating high predictive accuracy on a test set. nih.gov

Applications of Icosan 1 Amine in Materials Science and Catalysis Research

Icosan-1-amine as a Building Block for Polymeric Materials

The unique molecular structure of this compound, featuring a polar amine head and a long, nonpolar alkyl chain, makes it a compelling component in the formulation of sophisticated polymeric materials. Its contributions are particularly notable in the synthesis of polyurethanes and the modification of polymer composites.

Role in Polyurethane Synthesis and Foam Morphology

In the production of polyurethane (PU) foams, the precise control of two primary reactions—the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water)—is critical to achieving the desired foam morphology and mechanical properties. Amine catalysts are instrumental in balancing these reaction rates. ekb.egtncintlchem.com While tertiary amines are more common as catalysts, primary amines like this compound can also play a role, not just as catalysts but also as reactive components. nih.govtopicsonchemeng.org.my

The primary amine group of this compound can react with isocyanate groups, incorporating the long C20 alkyl chain into the polyurethane backbone. This has several potential effects on the final foam structure:

Chain Extension and Modification: By reacting with diisocyanates, this compound can act as a chain extender, influencing the molecular weight and segmentation of the polymer. The long, flexible icosyl chain can modify the soft segment of the polyurethane, potentially impacting properties like flexibility and thermal behavior.

Influence on Morphology: The hydrophobic nature of the icosyl chain can influence the microphase separation between the hard and soft segments of the polyurethane, which in turn affects the foam's cellular structure and, consequently, its mechanical properties. ekb.eg The long alkyl chain may also act as an internal surfactant, influencing the stability of the foam bubbles during formation. tncintlchem.com

The selection of an amine component in polyurethane formulation is a critical determinant of the final product's characteristics, as illustrated in the following table:

Catalyst/Amine PropertyEffect on Polyurethane Foam
Catalytic Activity (Basicity) Influences the rate of both gelling and blowing reactions. topicsonchemeng.org.my
Steric Hindrance Affects the selectivity towards the isocyanate-water or isocyanate-polyol reaction.
Reactive Groups (e.g., primary amine) Can be incorporated into the polymer backbone, modifying its properties. nih.gov
Molecular Weight/Alkyl Chain Length Can impact phase separation, cell structure, and physical properties of the foam.

Interfacial Interactions in Polymer Composites

The performance of polymer composites, which consist of a polymer matrix reinforced with a filler, is heavily dependent on the quality of the interface between these two components. researchgate.net Strong interfacial adhesion ensures efficient stress transfer from the matrix to the filler, thereby enhancing the composite's mechanical properties. mdpi.com this compound can be employed as a surface modification agent for fillers to improve their compatibility with the polymer matrix, particularly in nonpolar polymer systems.

The mechanism of this enhanced interfacial interaction involves the dual functionality of the this compound molecule:

The amine group can be anchored to the surface of the filler particles. This can occur through various interactions, such as hydrogen bonding with hydroxyl groups on the surface of silica (B1680970) or other inorganic fillers, or through covalent bonding after chemical activation of the filler surface. nih.gov

The long icosyl (C20) chain extends away from the filler surface and into the polymer matrix. uni-tuebingen.de This long, nonpolar chain is compatible with and can entangle with the polymer chains of the matrix (especially for polyolefins like polyethylene and polypropylene), creating a strong interfacial layer. mdpi.com This improved compatibility reduces filler agglomeration and enhances dispersion. mdpi.com

The choice of surface modifier is crucial for tailoring the interfacial properties of a composite, as summarized below:

Surface Modifier FeatureImpact on Interfacial Interactions in Polymer Composites
Functional Group Determines the mode of attachment to the filler surface (e.g., covalent, ionic, hydrogen bonding). mdpi.com
Chain Length of Alkyl Group Influences the compatibility and degree of entanglement with the polymer matrix. uni-tuebingen.de
Surface Coverage Affects the efficiency of stress transfer and the prevention of filler agglomeration.

Catalytic Applications of this compound and its Derivatives

The reactivity of the amine group also positions this compound and its derivatives as candidates for various catalytic applications. The long alkyl chain can impart unique properties such as solubility in nonpolar media, steric hindrance, and self-assembly capabilities, which can be harnessed in catalysis.

Organocatalysis and Amine-Catalyzed Reactions

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. wikipedia.org Primary amines are a well-established class of organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. bohrium.comrsc.org

While specific studies on this compound as an organocatalyst are not widely documented, its potential can be inferred from the known reactivity of primary amines. nih.gov The catalytic cycle for a primary amine-catalyzed reaction, such as an aldol or Michael reaction, generally involves:

Condensation of the primary amine with a carbonyl compound to form a nucleophilic enamine.

Reaction of the enamine with an electrophile.

Hydrolysis of the resulting iminium ion to regenerate the catalyst and yield the product.

The long icosyl chain of this compound could influence its catalytic performance in several ways:

Solubility: It would enhance the solubility of the catalyst in nonpolar organic solvents, which could be advantageous for certain reactions.

Steric Effects: The bulky alkyl group could create a specific steric environment around the catalytic center, potentially influencing the stereoselectivity of the reaction. nih.gov

Self-Assembly: In certain solvent systems, the amphiphilic nature of this compound could lead to the formation of micelles or other aggregates, potentially creating a unique reaction environment that could affect reaction rates and selectivity.

Role in Hydroprocessing Catalysts

In the petroleum refining industry, hydroprocessing catalysts are essential for removing sulfur (hydrodesulfurization, HDS) and nitrogen (hydrodenitrogenation, HDN) from fuels. researchgate.net The most common HDS catalysts are based on molybdenum disulfide (MoS2), often promoted with cobalt or nickel. The performance of these catalysts is highly dependent on the morphology and dispersion of the active sulfide phase.

Long-chain amines like this compound can be used as capping agents or structure-directing agents during the synthesis of these catalyst materials. mdpi.comscispace.com When used in the synthesis of MoS2 nanoparticles, for instance, the amine molecules can coordinate to the surface of the growing nanoparticles. nih.gov This has several beneficial effects:

Size and Shape Control: The adsorption of the long-chain amine on the nanoparticle surface can limit its growth, leading to smaller, more uniform particles with a higher surface area and more active edge sites. researchgate.net

Dispersion: The hydrophobic alkyl chains prevent the nanoparticles from agglomerating, ensuring they are well-dispersed on the catalyst support (e.g., alumina). nih.gov

Modification of Electronic Properties: The interaction of the amine with the catalyst surface can also modify its electronic properties, which may influence its catalytic activity. acs.org

Influence on Reaction Kinetics and Selectivity in Catalytic Processes

The structure of a catalyst can have a profound impact on the kinetics and selectivity of the reaction it catalyzes. mdpi.com The presence of the long icosyl chain in this compound, when used as a catalyst or a ligand for a metal catalyst, can exert a significant influence.

Reaction Kinetics: The steric bulk of the icosyl group can affect the rate of reaction by hindering the approach of reactants to the active site. nih.gov Conversely, in biphasic catalysis, the amphiphilic nature of the molecule could enhance reaction rates by bringing reactants from two different phases into close proximity at an interface.

Reaction Selectivity: The steric and electronic environment created by the this compound can influence the selectivity of a reaction. For example, it can favor the formation of one stereoisomer over another (enantioselectivity or diastereoselectivity) by creating a chiral pocket or by sterically blocking certain reaction pathways. nih.gov It can also influence the chemoselectivity by preferentially activating one functional group in a molecule over another. nih.gov

The potential effects of a long-chain amine ligand or catalyst on a catalytic process are summarized in the table below:

Feature of Long-Chain AminePotential Influence on Kinetics and Selectivity
Steric Hindrance Can decrease reaction rates but increase selectivity by favoring less hindered pathways. nih.gov
Solubility Effects Can alter reaction rates by changing the concentration of the catalyst in the reactive phase.
Stabilization of Intermediates The amine group can stabilize transition states or intermediates through hydrogen bonding, affecting both rate and selectivity. nih.gov
Self-Assembly Formation of micelles or bilayers can create microreactors that alter local reactant concentrations and influence reaction outcomes.

Development of Functional Materials

The long alkyl chain and reactive primary amine group of this compound make it a valuable molecule in the development of a variety of functional materials. Its ability to form self-assembled monolayers and act as a surface passivating agent or a ligand for nanoparticles allows for the precise tuning of material properties at the nanoscale. These characteristics are being explored in the fields of organic electronics, energy capture and storage, and chemical sensing.

This compound in Organic Electronics and Thin Film Processing

In the realm of organic electronics, the performance and stability of devices are critically dependent on the quality of the thin films and the interfaces between different layers. Long-chain amines, such as this compound, play a significant role as additives or surface modifiers in the fabrication of these devices.

One of the key applications of such amines is in the processing of perovskite solar cells. While specific studies focusing solely on this compound are not prevalent, the role of primary and secondary amines in improving the efficiency and stability of these devices is well-documented. Amines can be incorporated into the perovskite structure to reduce defect densities and suppress carrier recombination, leading to enhanced device performance. For instance, the introduction of secondary amines into the perovskite structure has been shown to increase the hydrophobicity and stability of the films, resulting in devices that maintain their efficiency for longer periods under operational conditions.

The table below summarizes the potential impact of incorporating long-chain amines like this compound in perovskite solar cells, based on findings from related amine compounds.

ParameterWithout Long-Chain AmineWith Long-Chain Amine Additive
Power Conversion Efficiency (PCE)~18-20%>21%
Open-Circuit Voltage (Voc)LowerHigher
Defect DensityHigherLower
Moisture StabilityPoorEnhanced
Operational LifetimeShorterLonger

This data is representative of the typical improvements observed with the addition of long-chain amines to perovskite solar cells and is not specific to this compound.

Advanced Materials for Energy Capture and Storage

This compound is also a relevant molecule in the synthesis and surface functionalization of nanoparticles, such as quantum dots (QDs), which are utilized in various energy capture and storage applications. QDs are semiconductor nanocrystals with unique optoelectronic properties that are highly dependent on their size and surface chemistry nih.gov.

During the synthesis of QDs, long-chain amines like this compound can act as capping agents or ligands. The amine group coordinates to the surface of the growing nanocrystal, controlling its growth rate and final size. The long, sterically hindering alkyl chain prevents the aggregation of the nanoparticles, ensuring a stable colloidal solution. This level of control is crucial for tuning the optical and electronic properties of the QDs for specific applications, such as in light-emitting diodes (LEDs) and solar cells nih.govmdpi.com.

The functionalization of nanoparticles with amine groups is also a key strategy for their integration into energy storage devices. For example, amine-functionalized nanoparticles can be used as building blocks for the creation of novel electrode materials for batteries and supercapacitors. The amine groups can facilitate the dispersion of the nanoparticles within a conductive matrix and can also provide active sites for electrochemical reactions.

Research on related amine-functionalized nanoparticles has demonstrated their potential in various energy applications.

ApplicationMaterial SystemRole of Amine Functionalization
Quantum Dot Solar CellsCdSe/CdS QDsLigand for size control, surface passivation
Light-Emitting DiodesPerovskite QDsCapping agent for stability, improved quantum yield
SupercapacitorsGraphene OxideImproved dispersibility and specific capacitance
Lithium-Ion BatteriesSilicon NanoparticlesSurface stabilization, improved cycle life

Sensors and Detection Platforms Utilizing this compound Moieties

The amine functional group is a versatile anchor point for the development of chemical sensors and detection platforms. Self-assembled monolayers (SAMs) of long-chain amines on various substrates are a common strategy to create functional surfaces for sensing applications mdpi.comunibs.it.

This compound can form well-ordered SAMs on substrates like gold, silicon oxide, and indium tin oxide. The long alkyl chain promotes a high degree of ordering through van der Waals interactions, while the amine headgroup can be used to immobilize receptor molecules or can itself act as a recognition site for specific analytes.

For instance, amine-functionalized surfaces can be used for the detection of various analytes, including metal ions, gases, and biomolecules. The lone pair of electrons on the nitrogen atom can coordinate with metal ions, leading to a detectable change in the optical or electrical properties of the sensor. In gas sensing, the interaction of acidic or basic gases with the amine groups can alter the conductivity of the underlying material, forming the basis of a chemiresistive sensor.

The table below illustrates the principles of sensors based on amine-functionalized surfaces.

Sensor TypeDetection PrincipleTarget Analyte Example
Electrochemical SensorChange in impedance or potential upon analyte binding to the amine-functionalized electrode.Heavy metal ions (e.g., Cu²⁺, Pb²⁺)
Optical SensorChange in fluorescence or absorbance upon interaction of the analyte with a dye-labeled amine monolayer.pH, specific biomolecules
Chemiresistive Gas SensorChange in conductivity of a semiconductor material coated with an amine SAM upon exposure to a gas.Acidic gases (e.g., HCl, SO₂)
Field-Effect Transistor (FET) SensorChange in the channel current of a transistor due to the binding of a charged analyte to the amine-functionalized gate.Proteins, DNA

Future Research Directions and Emerging Paradigms for Icosan 1 Amine Studies

The long-chain primary aliphatic amine, icosan-1-amine, is a versatile chemical compound with established roles in various sectors, including pharmaceuticals, agrochemicals, and material science. lookchem.com As scientific advancement continues, new research paradigms are poised to unlock the full potential of this molecule. Future studies are expected to focus on integrating cutting-edge computational tools, developing sustainable synthetic methodologies, exploring novel reactivity, and employing advanced analytical techniques for deeper mechanistic understanding.

Q & A

Q. What are the key physicochemical properties of icosan-1-amine that influence experimental design?

this compound (C₂₀H₄₃N) has a molecular weight of 297.56 g/mol, a melting point of 57.8°C, and a boiling point of 369.05°C. Its density (0.7993 g/cm³) and hydrophobicity impact solubility in organic solvents, necessitating solvent compatibility tests for homogeneous reaction conditions. Storage at 2–8°C in dry environments is critical to prevent degradation or hygroscopic effects during long-term studies . Researchers should pre-test solubility in solvents like chloroform or hexane and validate storage stability using techniques such as TGA (thermogravimetric analysis) .

Q. How can researchers verify the purity of synthesized this compound?

Purity validation requires a combination of analytical methods:

  • Chromatography : HPLC or GC-MS to quantify organic impurities.
  • Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and detect unreacted precursors.
  • Elemental analysis : To validate carbon, hydrogen, and nitrogen content against theoretical values. For known compounds, cross-referencing spectral data with literature is essential; for novel derivatives, additional characterization (e.g., X-ray crystallography) may be required .

Q. What are the best practices for characterizing the thermal stability of this compound in experimental settings?

Use differential scanning calorimetry (DSC) to assess melting behavior and thermal degradation thresholds. Complement with isothermal stability studies at 25°C, 40°C, and 60°C under inert atmospheres (e.g., nitrogen) to simulate storage and reaction conditions. Report deviations ≥2°C from literature values (57.8°C) with purity data to distinguish compound instability from experimental artifacts .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

  • Systematic review : Conduct a meta-analysis of existing studies, noting variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges.
  • Controlled replication : Reproduce conflicting studies under standardized conditions (solvent, temperature, purity thresholds).
  • Mechanistic studies : Use molecular docking or fluorescence polarization to assess binding affinity variations caused by structural modifications (e.g., alkyl chain length). Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can prioritize hypotheses, while statistical tools (ANOVA, regression) identify confounding factors .

Q. What methodologies are optimal for analyzing the structure-activity relationship (SAR) of this compound in membrane interaction studies?

  • Biophysical assays : Surface plasmon resonance (SPR) or Langmuir trough experiments to measure lipid monolayer penetration.
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) to predict interactions with phospholipid bilayers.
  • Comparative SAR : Synthesize analogs with varying chain lengths (C18–C22) and assess cytotoxicity (MTT assay) and hemolytic activity. Ensure reproducibility by documenting force field parameters, solvent systems, and equilibration times in supplementary materials .

Q. How can researchers address discrepancies in the reported melting points of this compound across studies?

  • Purity verification : Re-crystallize the compound and re-analyze via DSC.
  • Methodological audit : Compare heating rates (e.g., 5°C/min vs. 10°C/min) and sample preparation (powder vs. crystalline form).
  • Inter-lab collaboration : Share samples with independent labs to isolate instrumentation biases. Publish raw DSC thermograms and purity certificates in supplementary data to enhance transparency .

Methodological Guidelines for Data Presentation

Q. What are the optimal strategies for presenting spectral and analytical data of this compound in publications?

  • Primary manuscript : Include representative NMR spectra (¹H, ¹³C) and chromatograms (HPLC/GC) for key compounds.
  • Supplementary materials : Provide full spectral datasets, elemental analysis results, and TGA/DSC curves.
  • Standardization : Follow IUPAC nomenclature and report chemical shifts in δ (ppm) relative to TMS. Tables should summarize melting points, yields, and purity metrics, avoiding redundancy with figures .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Step-by-step procedures : Specify reaction vessels, stirring speeds, and inert gas flow rates.
  • Critical parameters : Report temperature gradients during exothermic steps and purification methods (e.g., column chromatography eluents).
  • Validation : Include negative controls (e.g., reactions without catalysts) and replicate experiments (n ≥ 3) with standard deviations. Reference established protocols for amine synthesis while highlighting novel modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.